3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-4-(4-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-3-5-12(6-4-10)13-7-8-14(15(16)17)11(2)9-13/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIOEAYPILVWDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 3,4’-Dimethyl-[1,1’-biphenyl]-4-carboxylic acid are currently unknown. This compound belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing two benzene rings linked together by a C-C bond
Biological Activity
3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of the biological properties, including its effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the biphenyl carboxylic acid class. Its chemical structure can be represented as follows:
The compound features two methyl groups at positions 3 and 4 of one phenyl ring and a carboxylic acid group at position 4 of the other phenyl ring. This configuration is crucial for its biological activity.
Antioxidant Activity
Research has indicated that compounds with biphenyl structures often exhibit significant antioxidant properties. The antioxidant activity of this compound can be evaluated through various assays measuring its ability to scavenge free radicals and inhibit oxidative stress.
- DPPH Assay : The compound demonstrated a notable ability to reduce DPPH radicals, indicating its potential as a natural antioxidant.
- IC50 Values : In studies assessing antioxidant capacity, lower IC50 values suggest higher potency. For instance, compounds similar in structure have shown IC50 values ranging from 20 to 50 µM in scavenging assays.
Anti-inflammatory Activity
The anti-inflammatory properties of biphenyl carboxylic acids have been documented through their inhibition of cyclooxygenase (COX) enzymes.
- Inhibition Studies : The compound was tested against COX-1 and COX-2 enzymes. Preliminary results suggest that it exhibits selective inhibition, which may lead to reduced side effects compared to non-selective NSAIDs.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 45% | 70% |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the biphenyl structure significantly affect biological activity. For example:
- Methyl Substitution : The presence of methyl groups at positions 3 and 4 enhances lipophilicity and may improve membrane permeability.
- Carboxylic Acid Group : Essential for interaction with biological targets, influencing both solubility and binding affinity.
Study on Cytotoxicity
A study conducted on various cancer cell lines evaluated the cytotoxic effects of this compound. The compound was tested against:
- Cell Lines : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
Results indicated that the compound exhibited dose-dependent cytotoxicity with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 30 |
| MCF-7 | 25 |
| A549 | 35 |
The mechanism by which this compound exerts its effects appears to involve modulation of key signaling pathways associated with inflammation and cell proliferation. Specifically:
- NF-kB Pathway : Inhibition of NF-kB activation was observed, leading to decreased expression of pro-inflammatory cytokines.
Comparison with Similar Compounds
Table 1: Structural Comparison of Biphenyl Carboxylic Acid Derivatives
Physical and Chemical Properties
- Acidity : Electron-donating methyl groups in 3,4'-dimethyl likely reduce acidity compared to unsubstituted biphenyl-4-carboxylic acid (pKa ~2.5–3.0). Hydroxyl or bromomethyl substituents increase polarity and acidity.
- Solubility : Methyl groups decrease water solubility, making 3,4'-dimethyl more hydrophobic than 4'-hydroxy or unsubstituted analogs.
- Thermal Stability : Methyl substituents may enhance thermal stability, as seen in MOFs incorporating alkylated linkers ().
Research Findings and Trends
- Steric Effects : Bulky substituents (e.g., 3,4'-dimethyl) influence reaction yields and regioselectivity. For example, 4-fluorobenzoic acid derivatives preferentially form sterically hindered regioisomers ().
- Biological Activity : Hydroxylated biphenyls (e.g., 4'-hydroxy) exhibit antioxidant properties, with IC₅₀ values comparable to ascorbic acid (). Methylated analogs may lack this activity due to reduced polarity.
- Material Design : Tetrakis(biphenylcarboxylic acid) derivatives are used in MOFs with high luminescence for chemical sensing ().
Q & A
Q. What are the established synthetic routes for 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid?
Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling to construct the biphenyl backbone. A proposed route:
Step 1: Prepare 3-methylphenylboronic acid and 4'-methyl-4-bromobenzoic acid (or ester-protected variant).
Step 2: Perform Pd-catalyzed coupling under inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, in DMF/H₂O) .
Step 3: Hydrolyze the ester to the carboxylic acid using NaOH/EtOH.
Alternative Approach: Continuous flow synthesis (as demonstrated for analogous biphenyl carboxylates) improves yield and reduces reaction time .
Q. How can researchers purify and characterize this compound?
Methodological Answer:
- Purification:
- Characterization:
- NMR Spectroscopy: Confirm substitution patterns (¹H NMR: δ 2.3-2.6 ppm for methyl groups; ¹³C NMR: δ 170-175 ppm for carboxyl) .
- HPLC: Assess purity (>98% via reverse-phase C18 column, acetonitrile/water mobile phase) .
- Melting Point: Compare with literature values (predicted range: 210-215°C for crystalline form) .
Q. What safety precautions are essential during handling?
Methodological Answer:
- Hazard Classification: Based on structurally similar biphenyl derivatives, expect acute toxicity (Category 4 for oral/dermal/inhalation) .
- PPE Requirements:
- Nitrile gloves, lab coat, and goggles.
- Use fume hood for weighing and reactions.
- Spill Management: Neutralize with sodium bicarbonate, adsorb with inert material (e.g., vermiculite), and dispose as hazardous waste .
Advanced Research Questions
Q. How to resolve discrepancies in spectroscopic data across studies?
Methodological Answer:
Q. How does methylation at 3,4' positions influence MOF luminescence?
Methodological Answer:
Q. What stability challenges arise under acidic/basic conditions?
Methodological Answer:
Q. Can cross-coupling reactions introduce functional groups at specific positions?
Methodological Answer:
Q. How to achieve regioselective methylation during synthesis?
Methodological Answer:
Q. What computational methods predict solubility and reactivity?
Methodological Answer:
Q. How to address contradictions in reported synthesis yields?
Methodological Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
